4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid
Description
4-[(Tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid (CAS 858096-68-1) is a boronic acid derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxyl group at the para position and methyl substituents at the 2- and 6-positions of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The TBS group enhances steric protection and stability, reducing unwanted side reactions such as protodeboronation or oxidation during synthesis .
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMKALMXIRIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is a boronic acid derivative that can interact with diols and other Lewis bases through the formation of reversible covalent bonds. Boronic acids, including this compound, are useful in the development of inhibitors for enzymes like proteases and glycosidases, where they can mimic the transition state of substrate binding.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with 2,6-dimethylphenol as the starting material. The hydroxyl group of 2,6-dimethylphenol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The protected phenol is then converted to the boronic acid derivative through a reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C) and a base like potassium phosphate. Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity by controlling the temperature, reaction time, and choice of solvents and reagents to ensure efficient conversion and minimal by-products.
Types of Reactions
The phenylboronic acid moiety can undergo oxidation reactions to form phenylboronic acid derivatives. Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative. Substitution reactions involving the boronic acid group can lead to the formation of various boronic esters and boronic amides. Common oxidizing agents include potassium permanganate and osmium tetroxide . Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions. Reagents such as alcohols and amines are used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).
Key Properties
Mechanism of Action
The mechanism by which 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid exerts its effects involves its interaction with biological targets through the boronic acid moiety. This interaction can modulate enzyme activity, inhibit protein-protein interactions, or serve as a binding site for biological molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The boronic acid group can bind to the active sites of enzymes, inhibiting their activity.
Protein Interactions: The compound can interfere with protein-protein interactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Steric and Electronic Effects
- TBS vs. Methoxy Substitutents: The TBS group in the target compound provides superior steric shielding compared to the methoxy group in 4-methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9). This reduces undesired interactions in sterically demanding reactions, such as couplings with bulky aryl halides . However, methoxy derivatives are more economical and easier to synthesize.
- Pinacol Ester Stability : The pinacol ester analog (CAS 955930-05-9) exhibits enhanced stability under basic conditions, making it preferable for reactions requiring slow release of the active boronic acid .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups: The cyano-substituted analog (CAS 1451391-43-7) demonstrates reduced reactivity in Suzuki couplings due to its electron-withdrawing nature, which deactivates the boronic acid . In contrast, the TBS group’s electron-donating properties enhance coupling efficiency with electron-deficient partners.
- Fluorine Substituents : The fluorinated analog (CAS 2377606-02-3) introduces electronic modulation, improving interactions in pharmaceutical intermediates or materials science applications .
Solubility and Handling
Limitations and Trade-offs
- Cost vs. Performance : While TBS-protected derivatives offer superior stability, their synthesis is costlier than methoxy or hydroxy analogs.
- Reaction Specificity : Pinacol esters require harsher conditions for activation, limiting their use in mild reaction environments .
Biological Activity
4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid (CAS No. 858096-68-1) is a boronic acid derivative that has attracted attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group that enhances its stability and solubility in organic solvents.
- Molecular Formula : C14H25BO3Si
- Molecular Weight : 280.24 g/mol
- Predicted Boiling Point : 378.7 ± 52.0 °C
- Density : 1.00 ± 0.1 g/cm³
- pKa : 8.83 ± 0.58
These properties facilitate its use in various chemical reactions and biological assays.
Boronic acids, including this compound, are known to interact with diols and other Lewis bases through the formation of reversible covalent bonds. This property is particularly useful in the development of inhibitors for enzymes like proteases and glycosidases, where they can mimic the transition state of substrate binding.
Anticancer Activity
Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, compounds similar to this compound have shown promise as proteasome inhibitors, which are crucial for regulating protein degradation pathways involved in cancer cell survival.
Case Study Example :
In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the boronic acid structure could enhance biological activity .
Enzyme Inhibition
Boronic acids are also employed as enzyme inhibitors due to their ability to bind covalently to the active site of enzymes. The specific compound under discussion has been evaluated for its inhibitory effects on serine proteases.
Research Findings :
A study demonstrated that the compound effectively inhibited the activity of trypsin-like serine proteases in vitro, indicating its potential as a therapeutic agent for conditions involving dysregulated protease activity .
Data Table: Biological Activity Overview
Q & A
Q. Q. How can isotopic labeling (e.g., ) of this compound enhance mechanistic studies in catalytic cycles?
- Methodological Answer:
- Synthesis: Prepare -enriched analogs via Miyaura borylation using isotopically labeled B₂pin₂. Confirm isotopic purity (>95%) via ICP-MS.
- Mechanistic Probes: Track boron transfer steps in Suzuki couplings using NMR kinetic studies. Compare values with / isotopes to elucidate rate-determining steps.
- Computational Synergy: Validate isotopic effects (e.g., kinetic isotope effects, KIE) with QM/MM simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
